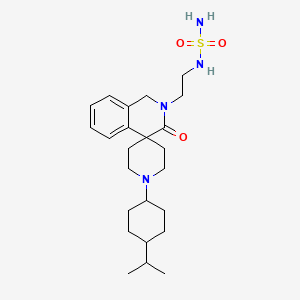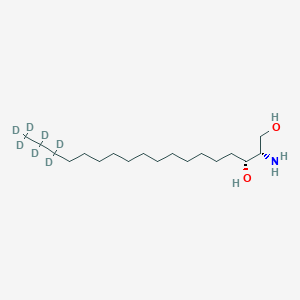
D-erythro-sphinganine-d7
Vue d'ensemble
Description
Sphinganine-d7 (d180): est une forme deutérée de la sphinganine, un intermédiaire des sphingolipides. Elle est utilisée comme étalon interne pour la quantification de la sphinganine par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. La sphinganine est un précurseur de la céramide et de la sphingosine, qui sont des composants essentiels de la signalisation cellulaire et de l'intégrité structurelle .
Mécanisme D'action
Target of Action
D-erythro-sphinganine-d7, also known as sphinganine-d7, primarily targets the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the regulation of inflammatory responses, making it a significant target for this compound .
Mode of Action
The compound interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .
Biochemical Pathways
this compound is involved in the sphingolipid metabolic pathway . It is produced in the endoplasmic reticulum through the decarboxylating condensation of palmitoyl-CoA and serine . The compound’s interaction with its target enzyme can affect this pathway and its downstream effects, potentially influencing the production of other sphingolipids .
Pharmacokinetics
It’s known that the compound is used as an internal standard for the quantification of sphingolipid concentrations in plasma and tissue samples by high-performance liquid chromatography tandem mass spectrometry . This suggests that the compound can be absorbed and distributed in the body to some extent.
Result of Action
The inhibition of cPLA2α by this compound can lead to a variety of molecular and cellular effects. For instance, it may affect inflammatory responses regulated by the enzyme . Additionally, the compound’s involvement in the sphingolipid metabolic pathway suggests that it could influence the levels of other sphingolipids in the body .
Action Environment
It’s known that the compound is stable for 1 year when stored at -20°c . This suggests that temperature could be an important factor in maintaining the compound’s stability.
Analyse Biochimique
Biochemical Properties
D-erythro-sphinganine-d7 is a precursor to ceramide and sphingosine . It is also a substrate of sphingosine kinases, which generate sphinganine-1-phosphate . This compound interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La sphinganine-d7 (d18:0) est synthétisée par deutération de la sphinganine. Le processus implique l'incorporation d'atomes de deutérium dans la molécule de sphinganine. Cela peut être réalisé par diverses réactions chimiques, notamment l'hydrogénation catalytique en présence de gaz deutérium .
Méthodes de production industrielle : La production industrielle de la sphinganine-d7 (d18:0) implique généralement des procédés de deutération à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, garantissant que le produit final répond aux exigences strictes d'utilisation comme étalon interne dans les applications analytiques .
Analyse Des Réactions Chimiques
Types de réactions : La sphinganine-d7 (d18:0) subit plusieurs types de réactions chimiques, notamment :
Oxydation : La sphinganine peut être oxydée pour former la sphingosine.
Phosphorylation : La sphinganine peut être phosphorylée par les kinases de la sphingosine pour former la sphinganine-1-phosphate.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Phosphorylation : Les kinases de la sphingosine sont utilisées comme catalyseurs en présence d'adénosine triphosphate.
Produits majeurs :
Oxydation : La sphingosine.
Phosphorylation : La sphinganine-1-phosphate.
Applications de la recherche scientifique
Chimie : La sphinganine-d7 (d18:0) est utilisée comme étalon interne dans la quantification de la sphinganine dans diverses techniques analytiques, notamment la chromatographie en phase gazeuse et la chromatographie liquide-spectrométrie de masse .
Biologie et médecine : La sphinganine et ses dérivés jouent un rôle important dans les voies de signalisation cellulaire. Ils sont impliqués dans la régulation de la croissance, de la différenciation et de l'apoptose cellulaires. Les niveaux de sphinganine sont également étudiés en relation avec certaines mycotoxines et certains cancers .
Industrie : Dans l'industrie pharmaceutique, la sphinganine-d7 (d18:0) est utilisée dans le développement et le contrôle qualité des médicaments ciblant le métabolisme des sphingolipides .
Mécanisme d'action
La sphinganine-d7 (d18:0) exerce ses effets par son rôle de précurseur de la céramide et de la sphingosine. Ces molécules sont impliquées dans divers processus cellulaires, notamment l'apoptose, la croissance cellulaire et la différenciation. La sphinganine-1-phosphate, une forme phosphorylée de la sphinganine, agit comme une molécule de signalisation dans les voies de signalisation cellulaire .
Applications De Recherche Scientifique
Chemistry: Sphinganine-d7 (d18:0) is used as an internal standard in the quantification of sphinganine in various analytical techniques, including gas chromatography and liquid chromatography-mass spectrometry .
Biology and Medicine: Sphinganine and its derivatives play a significant role in cell signaling pathways. They are involved in the regulation of cell growth, differentiation, and apoptosis. Sphinganine levels are also studied in relation to certain mycotoxins and cancers .
Industry: In the pharmaceutical industry, sphinganine-d7 (d18:0) is used in the development and quality control of drugs targeting sphingolipid metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires :
Sphingosine : Un autre intermédiaire des sphingolipides impliqué dans la signalisation cellulaire.
Céramide : Un composant clé de la voie du métabolisme des sphingolipides.
Sphinganine-1-phosphate : Une forme phosphorylée de la sphinganine ayant des fonctions de signalisation.
Unicité : La sphinganine-d7 (d18:0) est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour la quantification analytique. Sa stabilité et sa similitude avec la sphinganine non deutérée permettent des mesures précises et fiables dans diverses applications de recherche .
Propriétés
IUPAC Name |
(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-GEZFCKIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


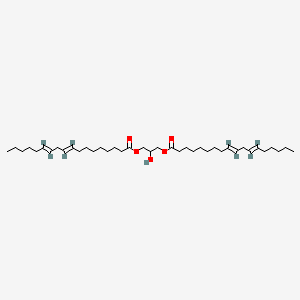

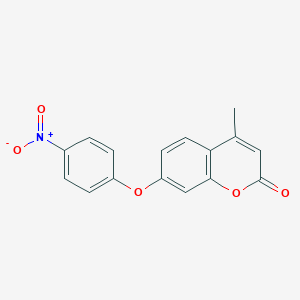
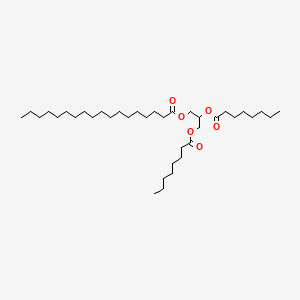
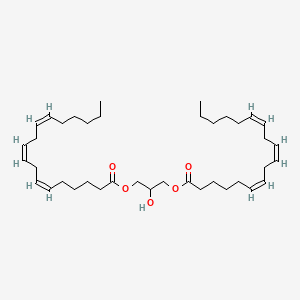
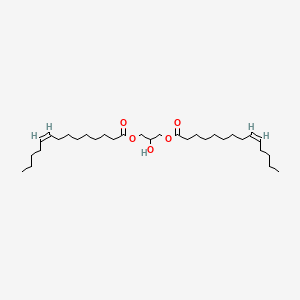

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)


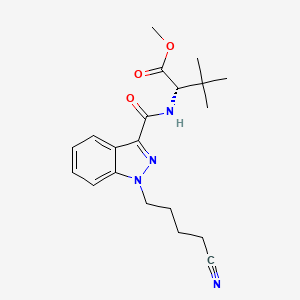
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
